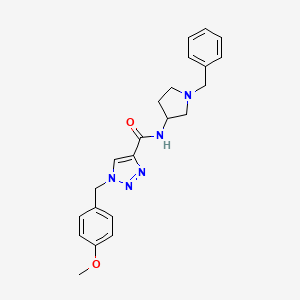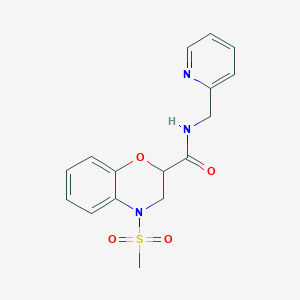![molecular formula C22H26N2O4 B6062215 1-[3-(3,4-dimethoxyphenyl)acryloyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6062215.png)
1-[3-(3,4-dimethoxyphenyl)acryloyl]-4-(2-methoxyphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(3,4-dimethoxyphenyl)acryloyl]-4-(2-methoxyphenyl)piperazine, commonly known as DMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. DMPP is a piperazine derivative that has been shown to possess a range of biological activities, including antitumor, anti-inflammatory, and analgesic effects. In
Mecanismo De Acción
The mechanism of action of DMPP is not fully understood. However, it has been suggested that DMPP may exert its antitumor effects by inducing apoptosis, or programmed cell death, in cancer cells. DMPP may also inhibit the growth and proliferation of cancer cells by interfering with cell signaling pathways.
Biochemical and Physiological Effects:
DMPP has been shown to possess a range of biochemical and physiological effects. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. DMPP has also been shown to inhibit the production of nitric oxide, a molecule that is involved in the regulation of blood pressure and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DMPP is its broad range of biological activities, which makes it a promising candidate for drug discovery and development. However, DMPP also has some limitations for lab experiments. It is a relatively complex molecule that requires a multistep synthesis process, which can be time-consuming and expensive. Additionally, DMPP has not been extensively studied in vivo, which limits our understanding of its potential applications in humans.
Direcciones Futuras
There are several future directions for research on DMPP. One area of interest is the development of new synthetic methods for DMPP that are more efficient and cost-effective. Another area of research is the investigation of DMPP's potential applications in the treatment of pain and inflammation. Additionally, further studies are needed to evaluate the safety and efficacy of DMPP in vivo, with the ultimate goal of developing new drugs for the treatment of cancer and other diseases.
Métodos De Síntesis
DMPP can be synthesized through a multistep process involving the reaction of 3,4-dimethoxybenzaldehyde with 2-methoxyphenylamine to form an imine intermediate. The imine is then reduced using sodium borohydride to produce the corresponding amine, which is then reacted with acryloyl chloride to form DMPP.
Aplicaciones Científicas De Investigación
DMPP has been extensively studied for its potential applications in drug discovery and development. It has been shown to possess antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. DMPP has also been found to exhibit anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of pain and inflammation.
Propiedades
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-26-19-7-5-4-6-18(19)23-12-14-24(15-13-23)22(25)11-9-17-8-10-20(27-2)21(16-17)28-3/h4-11,16H,12-15H2,1-3H3/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBXVYXSQUTCSW-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)N2CCN(CC2)C3=CC=CC=C3OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)N2CCN(CC2)C3=CC=CC=C3OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3,4-dimethoxyphenyl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-ethyl-5-methyl-2-[({[1-(3-phenoxybenzyl)-1H-pyrazol-4-yl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B6062135.png)
![5-(4-isopropylphenyl)-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B6062138.png)
![5-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-2-[(3,4-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6062141.png)
![7-(3-methoxypropyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6062161.png)
![2-chloro-N-({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B6062164.png)
![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B6062174.png)

![N-[4-(4-thiomorpholinylsulfonyl)phenyl]acetamide](/img/structure/B6062197.png)
![6-(4-methyl-3-phenyl-1-piperazinyl)-N-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6062201.png)
![(3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-bromophenyl)methanone](/img/structure/B6062202.png)

![ethyl 3-(2,4-difluorobenzyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxylate](/img/structure/B6062230.png)

![1-[(5-chloro-2-thienyl)methyl]-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B6062239.png)